5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
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Description
Scientific Research Applications
Synthesis and Chemical Derivatives
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives : The compound 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile, related to the pyridine and fused pyridine derivatives, was synthesized through reactions involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile. The process yielded isoquinoline derivatives and various pyrido and pyrimidine derivatives, demonstrating the versatility of the core structure in synthesizing a range of heterocyclic compounds (Al-Issa, 2012).
Novel 6-substituted Pyrimidines and Pyrimido[5,4-d]pyrimidines : Through the reaction of triethyl orthoformate with related pyrimidinecarbonitrile compounds, novel pyrimido[5,4-d]pyrimidines were synthesized. This research highlights the compound's potential for generating new structures with varied functionalities, contributing to the expanding library of pyrimidine derivatives with potential research and application interests (Al‐Azmi, 2005).
Reactions and Derivatives
Synthesis of Iminopyrimidooxazine Derivatives : The compound was involved in reactions leading to the synthesis of novel iminopyrimidooxazine and their derivatives, highlighting the compound's reactivity and potential for creating structurally diverse and complex molecules. This opens up avenues for further exploration of its chemical behavior and the synthesis of new compounds with potential biological activities (Shivraj et al., 2020).
Biological Activities and Applications
Synthesis and Characterization of Anticancer Compounds : The core structure of the compound has been utilized in the synthesis of derivatives with significant anti-breast cancer activity. This demonstrates its potential as a precursor in developing therapeutics, underlining the importance of such compounds in medicinal chemistry research (Ghorab et al., 2014).
Antitumoral Activity of Hydrazinopyrimidine-5-carbonitrile Derivatives : New hydrazinopyrimidine-5-carbonitrile derivatives synthesized from the compound showed inhibitory effects on the growth of various human cancer cell lines, suggesting its utility in developing new antitumor agents. This highlights the compound's role in synthesizing new molecules with potential therapeutic applications (Cocco et al., 2006).
Properties
IUPAC Name |
6-amino-5-[(4-butoxyphenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-2-3-13-29-18-11-9-16(10-12-18)15-25-20-19(14-23)26-22(28)27(21(20)24)17-7-5-4-6-8-17/h4-12,15H,2-3,13,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZNPLNSXWOZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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